N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-chlorobenzamide hydrochloride
Description
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-chlorobenzamide hydrochloride is a synthetic compound featuring a bicyclic thiazolo[5,4-c]pyridine core substituted with a benzyl group at position 5 and a 2-chlorobenzamide moiety at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-chlorobenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS.ClH/c21-16-9-5-4-8-15(16)19(25)23-20-22-17-10-11-24(13-18(17)26-20)12-14-6-2-1-3-7-14;/h1-9H,10-13H2,(H,22,23,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVDGWUKQYMXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3Cl)CC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds are often used in the synthesis of antithrombotic drugs. Therefore, it can be inferred that the compound may target proteins or enzymes involved in the coagulation cascade.
Mode of Action
Based on its potential use in the synthesis of antithrombotic drugs, it can be hypothesized that it may inhibit key enzymes or proteins in the coagulation cascade, thereby preventing the formation of blood clots.
Result of Action
The molecular and cellular effects of the compound’s action would likely be the prevention of clot formation, given its potential use in the synthesis of antithrombotic drugs. This could potentially prevent conditions such as deep vein thrombosis, pulmonary embolism, and stroke.
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-chlorobenzamide hydrochloride is a compound of interest due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C14H15ClN2S
- Molecular Weight : 265.80 g/mol
- CAS Number : 54903-07-0
The compound features a thiazolo-pyridine core which is known for its diverse biological activities.
Anticancer Activity
Research has indicated that compounds with similar thiazolo-pyridine structures exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : Compounds demonstrated over 70% inhibition of cell proliferation.
- A549 (lung cancer) : Similar inhibitory effects were observed.
The mechanism often involves the induction of oxidative stress leading to apoptosis in tumor cells. This is evidenced by increased levels of reactive oxygen species (ROS) and alterations in antioxidant enzyme activities, such as superoxide dismutase and catalase .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In studies focusing on 2-chlorobenzamides, compounds showed promising activity against various bacterial strains. The mode of action typically involves inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiazolo-pyridine structure may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound can trigger apoptosis through ROS generation and subsequent DNA damage.
- Antimicrobial Action : By disrupting cellular processes in bacteria, it effectively reduces microbial growth.
Study 1: Anticancer Evaluation
A study conducted on a series of thiazolo-pyridine derivatives found that certain modifications led to enhanced anticancer activity against MCF-7 and A549 cell lines. The most potent derivative exhibited a 95% inhibition rate at specific concentrations .
Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of various chlorobenzamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Data Summary Table
Comparison with Similar Compounds
Research Implications and Gaps
- Substituent Optimization : The 2-chloro group in the target compound may confer unique target selectivity compared to bulkier tert-butyl or polar carboxylic acid groups.
- Formulation Challenges : Unlike the Factor Xa inhibitor in , the target compound lacks data on solubility-enhancing formulations (e.g., solid dispersions or co-crystals).
- Isotope Studies: No evidence exists for isotope-labeled versions of the target compound, which could advance its pharmacokinetic profiling.
Q & A
Q. Key challenges :
- Avoiding over-alkylation of the pyridine ring.
- Minimizing side reactions during amidation (e.g., hydrolysis of benzoyl chloride).
Basic: Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazolo-pyridine ring and benzamide substitution. Aromatic protons in the 2-chlorobenzamide group appear as distinct doublets (δ 7.3–7.6 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₂H₂₂ClN₃OS: 432.1094) .
Advanced: How does structural modification of the benzamide moiety (e.g., 2-chloro vs. 3,4-dimethoxy) influence biological activity?
Answer:
Structure-Activity Relationship (SAR) Insights :
Methodological recommendation : Use molecular docking (e.g., AutoDock Vina) to predict binding poses before synthesizing analogs .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., inconsistent IC₅₀ values)?
Answer:
Common sources of contradiction and solutions:
- Assay variability : Standardize protocols (e.g., fluorogenic substrate vs. chromogenic for Factor Xa assays) .
- Compound purity : Re-evaluate via orthogonal methods (e.g., NMR + HPLC-MS) to exclude impurities >2% .
- Buffer conditions : Test activity across pH 6.5–7.5 and ionic strengths (e.g., 50–150 mM NaCl) to mimic physiological variability .
Advanced: What computational strategies are used to predict off-target interactions or optimize pharmacokinetics?
Answer:
- Target prediction : Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., kinases, GPCRs) .
- ADME modeling :
- Molecular Dynamics (MD) simulations : GROMACS simulations (100 ns) to evaluate binding site retention in Factor Xa .
Basic: How should stability studies be designed to determine optimal storage conditions?
Answer:
- Forced degradation : Expose to 40°C/75% RH (ICH Q1A guidelines) for 4 weeks. Monitor via HPLC for degradation products (e.g., hydrolysis of the amide bond) .
- pH stability : Test solubility and degradation in buffers (pH 1–10). The hydrochloride salt is stable at pH 4–6 but hydrolyzes rapidly in alkaline conditions .
- Light sensitivity : Store in amber vials at -20°C; UV-vis spectroscopy tracks photo-degradation .
Advanced: What strategies improve yield in large-scale synthesis without compromising purity?
Answer:
- Flow chemistry : Continuous synthesis of the thiazolo-pyridine core reduces reaction time and improves reproducibility .
- Catalyst optimization : Replace traditional bases (e.g., DBU) with polymer-supported catalysts for easier removal .
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, solvent ratio, and reaction time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
